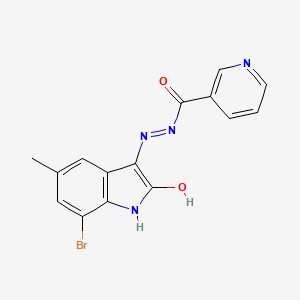

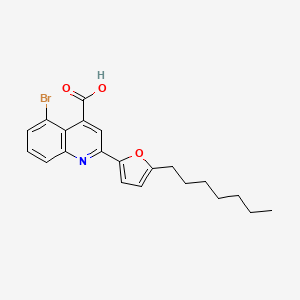

N~1~-(5-methyl-1,3-thiazol-2-yl)-N~3~-9H-purin-6-yl-beta-alaninamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-(5-methyl-1,3-thiazol-2-yl)-N~3~-9H-purin-6-yl-beta-alaninamide” is a compound that contains a thiazole moiety . Thiazole is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) . Thiazole derivatives constitute an important class of biologically active compounds with the benefit of lower toxicity .

Synthesis Analysis

The compound can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . This method is advantageous in terms of easy set-up, high yield, and lower cost, energy, and time .Chemical Reactions Analysis

The compound is synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . The reaction involves simultaneous formation of carbon–carbon and carbon–nitrogen bonds .Mechanism of Action

Target of Action

N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide, also known as N1-(5-methyl-1,3-thiazol-2-yl)-N~3~-9H-purin-6-yl-beta-alaninamide, primarily targets DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these targets, the compound disrupts the supercoiling and uncoiling of DNA, which is essential for bacterial cell survival and proliferation .

Mode of Action

The compound interacts with DNA gyrase and topoisomerase IV by binding to the enzyme-DNA complex. This binding stabilizes the complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. These breaks are lethal to the bacterial cells, resulting in cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV affects several biochemical pathways:

- DNA Repair : The accumulation of double-strand breaks overwhelms the bacterial DNA repair mechanisms, leading to cell death .

Pharmacokinetics

The pharmacokinetic properties of the compound include:

Result of Action

At the molecular level, the compound causes the accumulation of double-strand DNA breaks. At the cellular level, this results in the inhibition of bacterial cell division and ultimately cell death. The compound is particularly effective against Gram-positive and Gram-negative bacteria .

Action Environment

Environmental factors such as pH, temperature, and the presence of metal ions can influence the compound’s efficacy and stability. For instance:

- Metal Ions : The presence of divalent metal ions like Mg²⁺ can enhance the binding affinity of the compound to its targets .

This comprehensive understanding of N-(5-methyl-1,3-thiazol-2-yl)-N~3~-7H-purin-6-yl-beta-alaninamide’s mechanism of action highlights its potential as a powerful antibacterial agent.

Properties

IUPAC Name |

N-(5-methyl-1,3-thiazol-2-yl)-3-(7H-purin-6-ylamino)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7OS/c1-7-4-14-12(21-7)19-8(20)2-3-13-10-9-11(16-5-15-9)18-6-17-10/h4-6H,2-3H2,1H3,(H,14,19,20)(H2,13,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNXKVZGWBINOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)CCNC2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)

![2-[1-cyclopentyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6039957.png)

![3-[3-(dimethylamino)propyl]-1-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B6039958.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)

![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)

![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6040002.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)

![1-[2-(2-ethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B6040032.png)